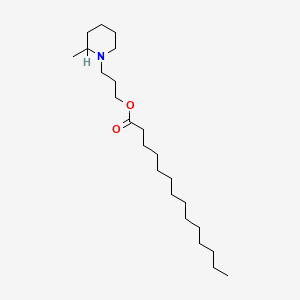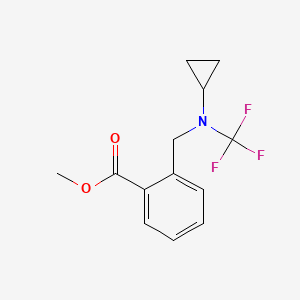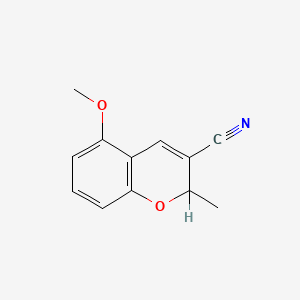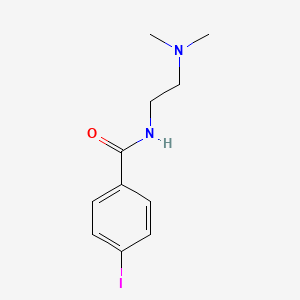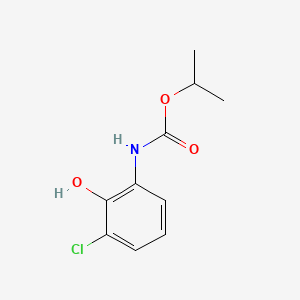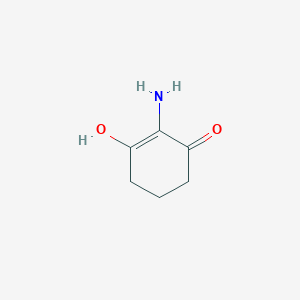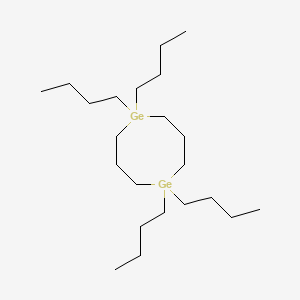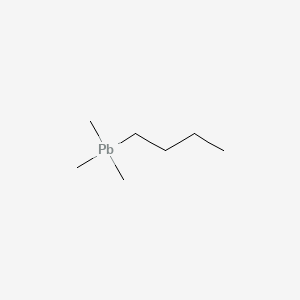![molecular formula C16H27N3 B13961372 [1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-ethyl-amine](/img/structure/B13961372.png)
[1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-ethyl-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-ethyl-amine: is a complex organic compound with a unique structure that includes a piperidine ring, an aminoethyl group, and a benzyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-ethyl-amine typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of piperidine with ethylene oxide to form 1-(2-hydroxyethyl)piperidine, which is then converted to 1-(2-aminoethyl)piperidine through a series of reactions involving amination and reduction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts and controlled reaction conditions to ensure consistency and efficiency .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the piperidine ring or the benzyl group, resulting in different reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like sodium azide and various alkyl halides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
科学的研究の応用
Chemistry: In chemistry, [1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-ethyl-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It is also used in the development of new biochemical assays and as a probe in molecular biology .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in the development of new drugs for treating neurological disorders and certain types of cancer .
Industry: Industrially, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials. It is also employed in the development of new catalysts and as an additive in polymer production .
作用機序
The mechanism of action of [1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-ethyl-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and potentially leading to therapeutic effects .
類似化合物との比較
- 1-(2-Aminoethyl)piperidine
- N-(2-Aminoethyl)piperazine
- 2-(1-Piperidinyl)ethylamine
Comparison: Compared to these similar compounds, [1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-ethyl-amine is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to certain molecular targets and increases its versatility in synthetic applications .
特性
分子式 |
C16H27N3 |
|---|---|
分子量 |
261.41 g/mol |
IUPAC名 |
1-(2-aminoethyl)-N-benzyl-N-ethylpiperidin-4-amine |
InChI |
InChI=1S/C16H27N3/c1-2-19(14-15-6-4-3-5-7-15)16-8-11-18(12-9-16)13-10-17/h3-7,16H,2,8-14,17H2,1H3 |
InChIキー |
PFXCOWVWHAWHDU-UHFFFAOYSA-N |
正規SMILES |
CCN(CC1=CC=CC=C1)C2CCN(CC2)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


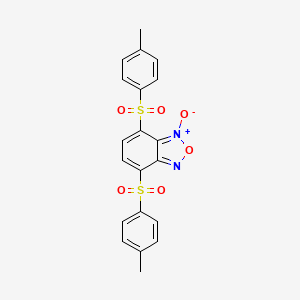
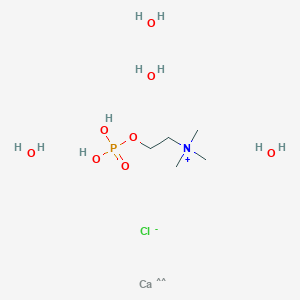


![4-[(1Z)-1-Propen-1-yloxy]aniline](/img/structure/B13961314.png)
